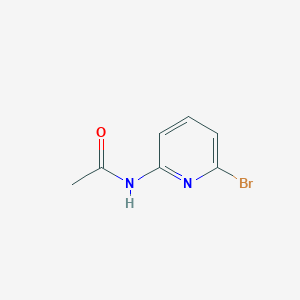

N-(6-bromopyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKOTMZRXXAOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438562 | |

| Record name | N-(6-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25218-99-9 | |

| Record name | N-(6-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(6-bromopyrin-2-yl)acetamide for Chemical Researchers

Abstract and Strategic Overview

N-(6-bromopyridin-2-yl)acetamide is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its functional groups: the 6-bromo substituent, which is primed for a variety of palladium-catalyzed cross-coupling reactions, and the 2-acetamido group, which modulates the electronic properties of the pyridine ring and serves as a key hydrogen-bonding motif. This guide provides an in-depth analysis of its physicochemical properties, synthesis, spectroscopic signature, and core reactivity. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this versatile intermediate in their synthetic campaigns.

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is foundational to its successful application in experimental work. N-(6-bromopyridin-2-yl)acetamide is a solid at room temperature.[1] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25218-99-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇BrN₂O | [1][2][4] |

| Molecular Weight | 215.05 g/mol | [4][5][6] |

| Appearance | Solid | [1] |

| Melting Point | 157.4 °C | [6] |

| Boiling Point (Predicted) | 389.6 ± 27.0 °C | [6] |

| Density (Predicted) | 1.630 ± 0.06 g/cm³ | [6] |

| IUPAC Name | N-(6-bromo-2-pyridinyl)acetamide | [1][2] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of N-(6-bromopyridin-2-yl)acetamide is the acylation of 2-amino-6-bromopyridine. This reaction is typically high-yielding and straightforward, proceeding via a nucleophilic acyl substitution mechanism.

Standard Laboratory Protocol

-

Reagent Preparation: Dissolve 2-amino-6-bromopyridine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A weak, non-nucleophilic base like pyridine or triethylamine (1.5 eq.) is added to act as an acid scavenger.

-

Acylation: Cool the solution in an ice bath (0 °C). Add acetyl chloride (1.2 eq.) or acetic anhydride dropwise to the stirred solution. The exothermicity of the reaction must be managed to prevent side reactions.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Isolation: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes to yield the pure product.

Synthesis Workflow Diagram

Applications in Research and Development

The structural motifs accessible from N-(6-bromopyridin-2-yl)acetamide are prevalent in biologically active molecules and functional materials.

-

Medicinal Chemistry: The 2-aminopyridine scaffold is a well-established "hinge-binding" motif for kinase inhibitors, a major class of anti-cancer drugs. [7]The acetamide group can engage in crucial hydrogen bond interactions within an enzyme's active site. [8][9]The ability to diversify the 6-position through cross-coupling allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR).

-

Materials Science: The pyridine ring is an excellent ligand for coordinating to metal centers. By functionalizing the 6-position with chromophores or other electronically active groups, this compound can serve as a precursor for ligands used in metal-organic frameworks (MOFs), luminescent materials, or organic light-emitting diodes (OLEDs). [10]

Safety and Handling

As a laboratory chemical, N-(6-bromopyridin-2-yl)acetamide requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials. [1]

References

-

N-(6-Bromopyridin-2-yl)acetamide. ChemicalBook.

-

N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221. PubChem.

-

N-(6-Bromopyridin-2-yl)acetamide | 25218-99-9. Sigma-Aldrich.

-

N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide. ChemicalBook.

-

N-(6-Bromopyridin-2-yl)acetamide | 25218-99-9. ChemicalBook.

-

N-(6-Bromopyridin-2-yl)-N-methylacetamide(1133116-43-4) 1 H NMR. ChemicalBook.

-

N-(6-Bromopyridin-2-yl)acetamide. Echemi.

-

Acetamide, N-bromo-. Organic Syntheses Procedure.

-

N-(6-BROMOPYRIDIN-2-YL)ACETAMIDE [P57174]. ChemUniverse.

-

Application Notes: N-(4-Bromopyridin-2-yl)acetamide in Cross-Coupling Reactions. Benchchem.

-

N-(4-Bromopyridin-2-yl)acetamide: A Synthetic Intermediate in Drug Discovery. Benchchem.

-

N-(5-Bromopyridin-2-yl)acetamide. National Center for Biotechnology Information.

-

Synthesis routes of N-(4-Bromopyridin-2-yl)acetamide. Benchchem.

-

Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.

-

Application Notes and Protocols for N-(4-Bromopyridin-2-yl)acetamide in Materials Science. Benchchem.

-

Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate.

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication.

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate.

Sources

- 1. N-(6-Bromopyridin-2-yl)acetamide | 25218-99-9 [sigmaaldrich.com]

- 2. N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(6-Bromopyridin-2-yl)acetamide | 25218-99-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. N-(6-Bromopyridin-2-yl)acetamide CAS#: 25218-99-9 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. galaxypub.co [galaxypub.co]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-(6-bromopyridin-2-yl)acetamide: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-bromopyridin-2-yl)acetamide (CAS No. 25218-99-9) is a pivotal, yet often overlooked, building block in modern medicinal chemistry. Its strategic combination of a nucleophilic acetamido group and a synthetically versatile bromopyridine core makes it an invaluable precursor for constructing complex heterocyclic scaffolds. This guide moves beyond a simple recitation of properties to provide a detailed, field-proven perspective on its synthesis, mechanistic underpinnings, purification, and characterization. Most critically, it elucidates the compound's direct and impactful application as a key starting material in the synthesis of advanced kinase inhibitors, exemplified by the mTOR inhibitor Vistusertib (AZD2014). This document is structured to empower researchers with the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the molecule's utility in drug discovery pipelines.

Core Molecular Attributes and Physicochemical Properties

N-(6-bromopyridin-2-yl)acetamide is a solid at room temperature, presenting as a light grey or white powder.[1] The molecule's structure is foundational to its utility. The acetamide group provides a hydrogen bond donor (N-H) and acceptor (C=O), influencing solubility and offering a potential interaction point with biological targets. The pyridine ring introduces a basic nitrogen atom, while the bromine atom at the 6-position is the primary locus for synthetic elaboration, typically via cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 25218-99-9 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrN₂O | [2][3][5] |

| Molecular Weight | 215.05 g/mol | [2][3][5] |

| IUPAC Name | N-(6-bromo-2-pyridinyl)acetamide | [2] |

| Melting Point | 157.4 °C | ChemicalBook |

| Boiling Point (Predicted) | 389.6 ± 27.0 °C | ChemicalBook |

| Density (Predicted) | 1.630 ± 0.08 g/cm³ | ChemicalBook |

| Physical Form | Solid (Powder) | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Synthesis and Mechanistic Insight

The most direct and reliable synthesis of N-(6-bromopyridin-2-yl)acetamide is the N-acetylation of its corresponding amine, 2-amino-6-bromopyridine. This is a classic nucleophilic acyl substitution reaction.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 2-amino-6-bromopyridine on the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. The use of a mild base (e.g., pyridine) is crucial; it serves not only as a solvent but also to neutralize the HCl byproduct generated when using acetyl chloride, driving the reaction to completion and preventing protonation of the starting amine, which would render it non-nucleophilic.

Sources

An In-depth Technical Guide to N-(6-bromopyridin-2-yl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-bromopyridin-2-yl)acetamide is a key synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a bromine-substituted pyridine ring and an acetamide group, render it a versatile building block for the synthesis of a diverse array of complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of molecular diversity. Simultaneously, the acetamide moiety can influence the molecule's solubility and participate in crucial hydrogen bonding interactions, which are paramount in molecular recognition and binding events. This guide provides a comprehensive overview of N-(6-bromopyridin-2-yl)acetamide, detailing its chemical identity, synthesis, physicochemical properties, and its established role as a pivotal precursor in the development of novel therapeutic agents, particularly kinase inhibitors.

Chemical Identity: IUPAC Name and Synonyms

A clear and unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility. This section provides the standardized nomenclature and common synonyms for N-(6-bromopyridin-2-yl)acetamide.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(6-bromo-2-pyridinyl)acetamide [1].

For ease of reference in literature and chemical databases, a variety of synonyms are also used. It is crucial for researchers to be familiar with these alternative names to ensure comprehensive information retrieval.

| Identifier Type | Identifier | Source |

| CAS Number | 25218-99-9 | [1][2] |

| Common Synonyms | 2-Acetamido-6-bromopyridine | [2] |

| N-(6-bromo-2-pyridyl)acetamide | [2] | |

| 2-(Acetylamino)-6-bromopyridine | ||

| 6-Bromo-2-acetamidopyridine | ||

| Molecular Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| InChI | InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | [1] |

| SMILES | CC(=O)NC1=NC(=CC=C1)Br | [1] |

Synthesis of N-(6-bromopyridin-2-yl)acetamide

The synthesis of N-(6-bromopyridin-2-yl)acetamide is a critical process for its utilization in further chemical transformations. The most common and direct method involves the acylation of 2-amino-6-bromopyridine. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino group of 2-amino-6-bromopyridine on the electrophilic carbonyl carbon of an acylating agent, typically acetyl chloride or acetic anhydride. The pyridine nitrogen can act as a base to accept the proton from the attacking amino group, or an external base like pyridine is often added to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.

Caption: Nucleophilic Acylation Mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of aminopyridines.

Materials:

-

2-Amino-6-bromopyridine

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous pyridine (or another suitable base like triethylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-bromopyridine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude N-(6-bromopyridin-2-yl)acetamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white to off-white solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization of a synthesized compound is essential to confirm its identity, purity, and structure. The following table summarizes key physicochemical properties and expected spectroscopic data for N-(6-bromopyridin-2-yl)acetamide.

| Property | Value | Source/Notes |

| Physical Form | Solid | [3] |

| Melting Point | Not explicitly found, but a related isomer has a high melting point. | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Spectroscopic Data

| Technique | Expected Peaks and Assignments |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.2 ppm. The aromatic protons on the pyridine ring will appear as a triplet and two doublets in the δ 7.0-8.5 ppm region. The NH proton of the amide will be a broad singlet, typically downfield. |

| ¹³C NMR | The carbon NMR spectrum will show a signal for the methyl carbon around δ 25 ppm and the carbonyl carbon around δ 169 ppm. The five distinct carbons of the bromopyridine ring will appear in the aromatic region (δ 110-155 ppm). |

| FT-IR (cm⁻¹) | The infrared spectrum will exhibit a characteristic N-H stretching vibration around 3300-3100 cm⁻¹. A strong carbonyl (C=O) stretching band will be present around 1680-1650 cm⁻¹. C-N stretching and aromatic C=C and C=N stretching vibrations will also be observed in the fingerprint region. |

| Mass Spec (m/z) | The mass spectrum will show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. |

Applications in Research and Drug Development

N-(6-bromopyridin-2-yl)acetamide serves as a versatile scaffold in the synthesis of more complex, pharmacologically active molecules. Its primary application lies in its role as a key intermediate in the development of kinase inhibitors.

Kinase Inhibitors

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 2-aminopyridine core, present in N-(6-bromopyridin-2-yl)acetamide, is a well-established "privileged scaffold" in kinase inhibitor design, known to interact with the ATP-binding site of many kinases.

The bromine atom at the 6-position of the pyridine ring is a key feature, providing a site for further chemical modification through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore the chemical space around the core structure and optimize interactions with the target kinase, thereby enhancing potency and selectivity.

Caption: Synthetic workflow utilizing N-(6-bromopyridin-2-yl)acetamide.

Other Applications

Beyond kinase inhibitors, the 2-amino-6-bromopyridine scaffold is a valuable precursor for the synthesis of other biologically active compounds. It has been employed in the development of anti-HIV agents and in the one-pot synthesis of 7-azaindoles, a heterocyclic motif found in numerous pharmaceuticals.

Conclusion

N-(6-bromopyridin-2-yl)acetamide is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its bromine substituent, makes it an invaluable tool for the construction of complex molecular architectures. As the demand for novel and selective therapeutic agents continues to grow, particularly in the area of kinase inhibition, the utility of N-(6-bromopyridin-2-yl)acetamide in drug discovery and development is poised to expand further. This technical guide provides a solid foundation for researchers and scientists working with this pivotal synthetic intermediate.

References

-

N-(5-Bromopyridin-2-yl)acetamide - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

-

N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of 2-amino-6-bromopyridine - Dissertation. (n.d.). Retrieved January 8, 2026, from [Link]

-

N-(6-BROMOPYRIDIN-2-YL)ACETAMIDE [P57174] - ChemUniverse. (n.d.). Retrieved January 8, 2026, from [Link]

-

N-(6-Bromo-meth-yl-2-pyrid-yl)acetamide - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Acetamido-6-bromopyridine: Properties, Synthesis, and Reactivity for the Modern Researcher

Introduction: The Strategic Value of the 2-Acetamido-6-bromopyridine Scaffold

In the landscape of contemporary drug discovery and materials science, pyridine-based heterocycles represent a cornerstone of molecular design.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a privileged scaffold in medicinal chemistry. Within this class, 2-Acetamido-6-bromopyridine, also known as N-(6-bromopyridin-2-yl)acetamide, emerges as a particularly valuable building block. It synergistically combines three key features: a pyridine core for strategic biological interactions, a reactive bromo-substituent poised for versatile cross-coupling reactions, and an acetamido group that modulates the electronic character of the ring and provides an additional vector for hydrogen bonding.

This guide provides an in-depth analysis of the core physicochemical properties, a detailed and validated synthesis protocol, and a field-proven perspective on the reactivity of 2-Acetamido-6-bromopyridine. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique attributes for the synthesis of novel chemical entities.

PART 1: Core Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in synthesis, purification, and formulation. The key properties of 2-Acetamido-6-bromopyridine are summarized below.

Structural and Physical Data

Quantitative data for N-(6-bromopyridin-2-yl)acetamide (CAS: 25218-99-9) is presented in Table 1. This data is essential for calculating reaction stoichiometries, selecting appropriate solvents, and predicting the compound's behavior under various experimental conditions.

| Property | Value | Source |

| IUPAC Name | N-(6-bromopyridin-2-yl)acetamide | [2] |

| CAS Number | 25218-99-9 | [2] |

| Molecular Formula | C₇H₇BrN₂O | [2] |

| Molecular Weight | 215.05 g/mol | [2] |

| Melting Point | 157.4 °C | [3][4] |

| Boiling Point | 389.6 ± 27.0 °C (Predicted) | [3][4] |

| Density | 1.630 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Solid (typically off-white to crystalline powder) | [5] |

Spectroscopic Profile: An Interpretive Guide

¹H NMR Spectroscopy (Expected):

-

Amide Proton (NH): A broad singlet expected around δ 8.0-9.0 ppm. Its chemical shift can be sensitive to solvent and concentration.

-

Pyridine Protons (Ar-H): The pyridine ring will exhibit an AX₂ or ABC system. The proton between the two nitrogen functionalities (at C4) is expected to be a triplet around δ 7.7-7.9 ppm. The protons at C3 and C5 will be doublets. The bromine at C6 will induce a downfield shift on the adjacent proton (C5) compared to the unsubstituted analog.

-

Acetyl Protons (CH₃): A sharp singlet integrating to 3H, typically found around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Expected):

-

Carbonyl Carbon (C=O): Expected in the δ 168-172 ppm region.

-

Pyridine Carbons (Ar-C): Five signals are expected. The carbon bearing the bromo-substituent (C6) will be significantly shifted due to the halogen's influence. The carbon attached to the acetamido group (C2) will also be distinct. Based on data for 2-acetamidopyridine, the aromatic carbons appear between δ 110-155 ppm.[6]

Infrared (IR) Spectroscopy (Expected):

-

N-H Stretch: A sharp to medium peak around 3300-3250 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1660 cm⁻¹.

-

N-H Bend (Amide II): A medium intensity band around 1550-1520 cm⁻¹.

-

C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

PART 2: Synthesis and Purification

The most direct and reliable route to 2-Acetamido-6-bromopyridine is the N-acetylation of its corresponding amine precursor, 2-amino-6-bromopyridine. This is a robust and high-yielding transformation.

Synthesis Workflow

The logical flow of the synthesis involves the activation of the amine followed by nucleophilic attack on an acetylating agent, precipitation of the product, and subsequent purification.

Caption: Synthesis workflow for 2-Acetamido-6-bromopyridine.

Detailed Experimental Protocol

This protocol is adapted from a standard, validated procedure for the acetylation of aromatic amines.[7] The causality behind this specific sequence is to first protonate the highly nucleophilic amine to form its hydrochloride salt, which enhances its solubility in the aqueous medium and moderates its reactivity. The subsequent addition of the base (sodium acetate) deprotonates the amine in situ, allowing for a controlled reaction with the acetylating agent.

Reagents & Equipment:

-

2-Amino-6-bromopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Anhydride (Ac₂O)

-

Sodium Acetate (NaOAc), anhydrous

-

Deionized Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and vacuum filtration apparatus

Step-by-Step Procedure:

-

Preparation of Amine Salt: In a 100 mL Erlenmeyer flask, suspend 2-amino-6-bromopyridine (1.0 eq) in 30 mL of deionized water. With stirring, add concentrated HCl (0.8 eq) dropwise. Stir until the solid dissolves completely to form a clear solution of 2-amino-6-bromopyridinium chloride.

-

Acetylating Agent Addition: To the stirred solution from Step 1, add acetic anhydride (1.1 eq) in a single portion.

-

Base Addition and Precipitation: Immediately add a solution of sodium acetate (1.2 eq) dissolved in 10 mL of deionized water. A voluminous white precipitate of 2-Acetamido-6-bromopyridine should form instantly.

-

Crystallization and Isolation: Vigorously stir the mixture for 15 minutes and then cool it in an ice-water bath for an additional 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 15 mL).

-

Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield a white, crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

PART 3: Chemical Reactivity and Applications

The synthetic utility of 2-Acetamido-6-bromopyridine lies in the distinct reactivity of its bromo-substituent, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing complex molecular architectures.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The C(6)-Br bond is the primary site of reactivity. The electron-deficient nature of the pyridine ring activates this position for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. The acetamido group at the C(2) position is less basic than a free amino group, which is a critical advantage as it reduces the likelihood of catalyst inhibition or undesired coordination that can plague reactions with 2-amino-6-bromopyridine.[9][10]

A. Suzuki-Miyaura Coupling (C-C Bond Formation): This is one of the most powerful methods for forming biaryl or aryl-vinyl bonds. 2-Acetamido-6-bromopyridine can be readily coupled with a variety of boronic acids or boronate esters to introduce new carbon-based substituents.

Caption: Conceptual workflow for a Suzuki-Miyaura reaction.

Field-Proven Insights:

-

Catalyst Choice: A range of Pd(0) and Pd(II) precatalysts are effective. For challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior.[11][12]

-

Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used to activate the boronic acid for transmetalation.[13][14]

-

Solvent System: A mixture of an aprotic organic solvent (like Dioxane, Toluene, or THF) and water is typical to ensure solubility of both the organic substrate and the inorganic base.[13]

B. Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the synthesis of 2-acetamido-6-aminopyridine derivatives by coupling with primary or secondary amines.[15][16] This is a powerful method for building molecules with diverse amine functionalities, which are prevalent in pharmaceuticals.

Field-Proven Insights:

-

Ligand is Key: The success of Buchwald-Hartwig amination is highly dependent on the ligand. Sterically hindered biarylphosphine ligands developed by the Buchwald group (e.g., BrettPhos, RuPhos) are state-of-the-art for coupling heteroaryl halides.[10][12]

-

Strong Base Required: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine coupling partner.[10][17]

-

Inert Atmosphere: These reactions are highly sensitive to oxygen, and rigorous exclusion of air using an inert atmosphere (Argon or Nitrogen) is mandatory for good yields.[18]

Role in Drug Discovery

The ability to rapidly diversify the 6-position of the pyridine ring through reliable cross-coupling chemistry makes 2-Acetamido-6-bromopyridine a powerful intermediate. The resulting 2,6-disubstituted pyridines can be explored as:

-

Kinase Inhibitors: The 2-aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors.

-

GPCR Modulators: Pyridine cores are frequently found in ligands for G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: The structural and electronic diversity achievable from this scaffold allows for broad screening against various pathogens.

PART 4: Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

-

Hazard Identification: 2-Acetamido-6-bromopyridine is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Handling: Avoid creating dust. Use sealed containers for storage. Store in a dry, room-temperature environment away from incompatible materials.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

N-(6-bromopyridin-2-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd. [Link]

-

1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

-

2-Acetamido-5-aminopyridine. PubChem, National Center for Biotechnology Information. [Link]

-

2-Acetamidopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

General procedure for LiCl-promoted aerobic C–N bond activation. Royal Society of Chemistry. [Link]

-

Supporting Information for deoxygenation of amine N-oxides. Royal Society of Chemistry. [Link]

-

Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. ResearchGate. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. National Center for Biotechnology Information. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst. Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Center for Biotechnology Information. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

-

Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. ACS Publications. [Link]

-

Acetylation of amines with acetic anhydride. ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

O-Acetylation using acetic anhydride in pyridine. GlycoPOD. [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. The University of Texas at Austin. [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

-

N-Terminus Acetylation Protocol. CDN. [Link]

Sources

- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijcrt.org [ijcrt.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Acetamidopyridine | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

N-(6-bromopyridin-2-yl)acetamide spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Characterization of N-(6-bromopyridin-2-yl)acetamide

Introduction: The Molecular Profile

N-(6-bromopyridin-2-yl)acetamide (CAS No: 25218-99-9) is a substituted pyridine derivative.[1][2] Its structure combines a brominated pyridine ring with an acetamido group, making it a versatile building block. The pyridine ring is a common motif in pharmaceuticals, and the presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The acetamido group modulates the electronic properties of the pyridine ring and can be involved in hydrogen bonding interactions.[1]

Accurate characterization is non-negotiable for ensuring the purity and identity of this compound before its use in further synthetic steps. This guide will dissect its signature features across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

-

Chemical Formula: C₇H₇BrN₂O[1]

-

Molecular Weight: 215.05 g/mol [1]

-

IUPAC Name: N-(6-bromo-2-pyridinyl)acetamide[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure of N-(6-bromopyridin-2-yl)acetamide in solution. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle with high confidence.

¹H NMR Spectral Analysis

The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The aromatic region is particularly informative for substituted pyridines.[3]

Table 1: ¹H NMR Spectral Data of N-(6-bromopyridin-2-yl)acetamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.15 | d | ~8.0 | 1H | H-3 |

| ~7.60 | t | ~8.0 | 1H | H-4 |

| ~7.10 | d | ~8.0 | 1H | H-5 |

| ~2.20 | s | - | 3H | CH₃ |

| ~8.50 (broad s) | s | - | 1H | N-H |

(Note: Predicted values based on typical spectra of 2,6-disubstituted pyridines. The exact chemical shifts can vary depending on the solvent and concentration.)

Interpretation and Causality:

-

Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons appear in the characteristic downfield region (7.0-9.0 ppm).[3] The proton at the 4-position (H-4) appears as a triplet due to coupling with its two neighbors, H-3 and H-5. The protons at H-3 and H-5 each appear as a doublet, as they are coupled to H-4. The proton ortho to the electron-withdrawing acetamido group and the nitrogen atom (H-3) is expected to be the most downfield of the ring protons.[4]

-

Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 2.20 ppm.[5]

-

Amide Proton (N-H): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of N-(6-bromopyridin-2-yl)acetamide.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz). The magnetic field should be shimmed to achieve good resolution.[3]

Diagram: ¹H NMR Assignments

Caption: Structural assignment of ¹H NMR signals.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of N-(6-bromopyridin-2-yl)acetamide

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O |

| ~152.0 | C-2 |

| ~141.0 | C-6 |

| ~140.0 | C-4 |

| ~119.0 | C-3 |

| ~113.0 | C-5 |

| ~24.5 | CH₃ |

(Note: Predicted values based on known substituent effects on pyridine rings.[6][7] Actual values may vary.)

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide is the most deshielded carbon and appears furthest downfield, typically around 169 ppm.[8][9]

-

Pyridine Ring Carbons:

-

C-2 and C-6: The carbons directly attached to the electronegative nitrogen atom (C-2 and C-6) are significantly deshielded. The carbon bearing the bromine (C-6) is shifted upfield relative to a non-substituted position due to the heavy atom effect, but remains downfield. The C-2 carbon, attached to the acetamido group, is also strongly deshielded.

-

C-4: This carbon is typically found around 140 ppm in 2,6-disubstituted pyridines.

-

C-3 and C-5: These carbons are the most shielded of the ring carbons, appearing at the highest field positions in the aromatic region.

-

-

Methyl Carbon (CH₃): The acetyl methyl carbon is a typical sp³-hybridized carbon and appears upfield around 24.5 ppm.

To definitively assign the quaternary carbons (C-2 and C-6) and confirm the assignments of the protonated carbons, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the vibrations of chemical bonds.[10][11]

Table 3: Key IR Absorption Bands for N-(6-bromopyridin-2-yl)acetamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide (N-H) |

| ~3050 | C-H Stretch | Aromatic (C-H) |

| ~1680 | C=O Stretch | Amide I band |

| ~1580, 1450 | C=C & C=N Stretch | Pyridine Ring |

| ~1540 | N-H Bend | Amide II band |

| ~1250 | C-N Stretch | Amide (C-N) |

| ~1050 | C-Br Stretch | Aryl Bromide |

(Note: Predicted values based on characteristic group frequencies.[12][13])

Interpretation and Causality:

-

N-H and C=O Stretching: The two most diagnostic peaks for the acetamido group are the N-H stretch (a sharp to moderately broad peak around 3300 cm⁻¹) and the very strong C=O stretch (Amide I band) around 1680 cm⁻¹. The position of the C=O stretch indicates a conjugated amide system.

-

Pyridine Ring: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring appear in the 1600-1450 cm⁻¹ region.

-

Amide II Band: The peak around 1540 cm⁻¹ is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations. Its presence is a strong confirmation of the secondary amide group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Table 4: Mass Spectrometry Data for N-(6-bromopyridin-2-yl)acetamide

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 214/216 | [M]⁺˙ Molecular Ion |

| 172/174 | [M - CH₂CO]⁺˙ |

| 134 | [M - Br]⁺ |

| 43 | [CH₃CO]⁺ |

(Note: Predicted fragmentation based on common pathways for N-aryl acetamides.[14][15])

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺˙): The most critical piece of information is the molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[15] This doublet will be seen at m/z 214 and 216, confirming the molecular formula.

-

Key Fragmentations:

-

Loss of Ketene: A common fragmentation pathway for N-acetylated compounds is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da).[14] This would result in a doublet peak at m/z 172/174.

-

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment ion at m/z 134.

-

Acetyl Cation: A strong peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is highly characteristic of the acetamido group.[16]

-

Diagram: Proposed Synthesis Workflow

Caption: A typical workflow for the synthesis of N-(6-bromopyridin-2-yl)acetamide.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(6-bromopyridin-2-yl)acetamide may not be universally available, data from analogous compounds suggest it should be handled with care.[17] It is likely to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The structural elucidation of N-(6-bromopyridin-2-yl)acetamide is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition (specifically the presence of bromine). Together, these analyses provide a unique spectral fingerprint, ensuring the identity and purity of this important chemical intermediate for its successful application in research and development.

References

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.

- Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

-

National Center for Biotechnology Information. (n.d.). N-(6-bromopyridin-2-yl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum?. YouTube. Retrieved from [Link]

-

Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. ResearchGate. Retrieved from [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]

-

D'Agostino, L. A., & Mabud, M. A. (2025, August 7). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate. Retrieved from [Link]

-

VenoMS. (n.d.). Fragmentation rules for acylpolyamines. Retrieved from [Link]

-

Kleinpeter, E., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(1), 81-86. Retrieved from [Link]

- Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(11), 515-519.

-

Fabbri, C., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106203. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[(6-Bromo-2-pyridinyl)amino]acetamide. PubChem Compound Database. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved from [Link]

-

Harvey, S. R., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 28(9), 1784-1793. Retrieved from [Link]

-

Rayner, P. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry - A European Journal, 24(59), 15814-15820. Retrieved from [Link]

-

Zee, B. M., et al. (2011). Validation of Protein Acetylation by Mass Spectrometry. Methods in Molecular Biology, 779, 145-157. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Acetamide. Retrieved from [Link]

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

ChemUniverse. (n.d.). N-(6-BROMOPYRIDIN-2-YL)ACETAMIDE [P57174]. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-(6-bromo-3,4-dihydro-4-hydroxy-2H-1-benzopyran-3-yl)-, cis- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Amanote Research. (n.d.). 6-Bromo-N-(6-Bromopyridin-2-Yl). Retrieved from [Link]

-

AbacipharmTech. (n.d.). N-(6-Bromopyridin-2-yl)acetamide. Retrieved from [Link]

-

Augustine, J. K., et al. (2012). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o396. Retrieved from [Link]

-

Fun, H.-K., et al. (2010). N-(6-Bromo-meth-yl-2-pyrid-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2500. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(prop-2-enylamino)phenyl]acetamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[(4-bromo-6-methyl-2-pyridinyl)methyl]acetamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[4-(6-bromo-3-pyridinyl)but-3-enyl]acetamide. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. bmse000825 Acetamide at BMRB [bmrb.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Acetamide(60-35-5) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. azooptics.com [azooptics.com]

- 13. m.youtube.com [m.youtube.com]

- 14. cris.unibo.it [cris.unibo.it]

- 15. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]

- 16. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of N-(6-bromopyridin-2-yl)acetamide Derivatives

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological activities of N-(6-bromopyridin-2-yl)acetamide derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring this chemical scaffold for therapeutic applications. While direct biological data on this specific class of derivatives is emerging, this document synthesizes information from structurally related compounds to provide a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents.

Introduction: The N-(6-bromopyridin-2-yl)acetamide Scaffold - A Versatile Core for Drug Discovery

The N-(6-bromopyridin-2-yl)acetamide core is a promising starting point for the development of novel therapeutic agents. The pyridine ring is a common motif in many biologically active compounds, and the acetamide linkage provides a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. The strategic placement of a bromine atom at the 6-position of the pyridine ring is of particular interest. This halogen atom serves as a versatile chemical handle for the introduction of a wide array of substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

The exploration of derivatives of this scaffold is underpinned by the known biological activities of various acetamide-containing compounds, which have demonstrated a broad spectrum of therapeutic effects.[1] This guide will delve into the synthetic pathways to access these derivatives, hypothesize their potential biological activities based on analogous structures, and provide detailed protocols for their evaluation.

Synthetic Strategies for Derivatization

The bromine atom on the pyridine ring is the key to unlocking a diverse library of N-(6-bromopyridin-2-yl)acetamide derivatives. The following sections outline the primary synthetic routes for modification at this position.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of N-(6-bromopyridin-2-yl)acetamide, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position of the pyridine ring.[2][3][4]

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add N-(6-bromopyridin-2-yl)acetamide (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(6-aryl/heteroaryl-pyridin-2-yl)acetamide derivative.

Caption: Suzuki-Miyaura cross-coupling workflow.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.[5][6][7]

Generalized Protocol for Buchwald-Hartwig Amination:

-

In a dry reaction vessel under an inert atmosphere, combine N-(6-bromopyridin-2-yl)acetamide (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 equivalents), a phosphine ligand such as Xantphos or BINAP (0.02-0.1 equivalents), and a base such as NaOtBu or Cs₂CO₃ (1.5-2.5 equivalents).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the N-(6-aminopyridin-2-yl)acetamide derivative.

Caption: Buchwald-Hartwig amination workflow.

Potential Biological Activities and Structure-Activity Relationships

While direct experimental data for N-(6-bromopyridin-2-yl)acetamide derivatives are limited, the biological activities of structurally related compounds provide a strong basis for hypothesizing their potential therapeutic applications. The introduction of different substituents at the 6-position is expected to significantly modulate the biological activity, a concept central to the principles of bioisosterism.[8][9][10][11][12]

Anticancer Activity

Numerous acetamide derivatives have been investigated for their anticancer properties.[13][14][15] For instance, derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have shown cytotoxic activity against various cancer cell lines.[16] The introduction of different aryl or heteroaryl groups at the 6-position of the pyridine ring could lead to compounds with enhanced potency and selectivity against specific cancer cell types. Halogenated aromatic rings on related acetamide structures have been shown to favor anticancer activity.[14]

Hypothesized Mechanism of Action: The anticancer activity of these derivatives could arise from various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. The pyridine scaffold is a known feature of many kinase inhibitors.

Caption: Hypothesized kinase inhibition mechanism.

Antimicrobial Activity

Acetamide derivatives are known to possess a broad spectrum of antimicrobial activities.[17][18][19][20] For example, [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivatives have demonstrated promising antifungal activity.[9] The introduction of various amine substituents at the 6-position via Buchwald-Hartwig amination could yield compounds with potent antibacterial and antifungal properties. The nature of the substituent will likely influence the spectrum of activity.

Hypothesized Mechanism of Action: The antimicrobial effect could be due to the inhibition of essential microbial enzymes or disruption of the cell membrane. The overall lipophilicity and electronic properties of the derivatives will play a crucial role in their ability to penetrate microbial cells and interact with their targets.

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives has been well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1][21][22][23] By modifying the substituent at the 6-position, it may be possible to develop selective COX-2 inhibitors, which would have anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Hypothesized Mechanism of Action: The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory enzymes like COX-2, leading to a reduction in the production of prostaglandins.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic screening of the synthesized N-(6-bromopyridin-2-yl)acetamide derivatives is necessary. The following are standard protocols for preliminary in vitro evaluation.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: Hypothetical Anticancer Activity Data

| Compound ID | R-group at 6-position | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |

| Derivative 1 | Phenyl | 15.2 | 25.8 |

| Derivative 2 | 4-Fluorophenyl | 8.7 | 12.3 |

| Derivative 3 | Thiophen-2-yl | 12.5 | 18.9 |

| Doxorubicin | (Standard) | 0.5 | 0.8 |

Table 2: Hypothetical Antimicrobial Activity Data

| Compound ID | R-group at 6-position | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

| Derivative 4 | Morpholin-4-yl | 16 | 32 |

| Derivative 5 | Piperidin-1-yl | 8 | 16 |

| Derivative 6 | N-methylpiperazin-1-yl | 4 | 8 |

| Ciprofloxacin | (Standard) | 0.5 | 0.25 |

Conclusion and Future Directions

The N-(6-bromopyridin-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The synthetic versatility of the 6-bromo substituent allows for the creation of a diverse library of derivatives for structure-activity relationship studies. While this guide provides a framework for the synthesis and evaluation of these compounds based on data from structurally related molecules, further experimental validation is crucial. Future research should focus on the synthesis of a focused library of these derivatives and their systematic screening against a panel of cancer cell lines, microbial strains, and inflammatory targets. Promising lead compounds can then be further optimized for potency, selectivity, and pharmacokinetic properties to advance them towards preclinical and clinical development.

References

- Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333.

- Abu-Aisheh, K., et al. (2020). Anti-inflammatory activity data of heterocyclic acetamide derivatives by carrageenan-induced paw edema model.

- Abdel-Aziz, A. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 118-128.

- Al-Sultani, A. H., et al. (2021).

- Asolkar, R. N., et al. (2006). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Indian journal of pharmaceutical sciences, 68(4), 454.

- Gopalakrishnan, M., et al. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196.

- Hassan, A. S., et al. (2021). Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(13), 1714-1725.

- Keyan, A., et al. (2017).

- Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

- Guchhait, G. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.

- Kumar, R., & Singh, V. (2023).

- Kowalczyk, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.

- Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(12), 22-32.

- Zia, A., et al. Synthesis of acetamide derivatives by using Suzuki cross-coupling.

-

Mitchell, L. A., & Holliday, B. J. (2014). 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B][21][22]dioxin-5-Yl)phenyl]pyridin-2-Amine. Acta Crystallographica Section E: Structure Reports Online, 70(7), o768.

- Al-Majedy, Y. K., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 558.

- Singh, K., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Letters in Drug Design & Discovery, 21(8), 1019-1033.

- Krezel, W., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)

- Al-Hiari, Y. M., et al. (2011).

- Wang, Y., et al. (2022). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules, 27(15), 4966.

- Liu, K., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)

- Xu, Z., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.

- Laha, J. K., et al. (2016). Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. Organic letters, 18(23), 6066-6069.

- Wang, C., et al. (2024).

- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16454.

- Yılmaz, Ü., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

Sources

- 1. galaxypub.co [galaxypub.co]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mch.estranky.sk [mch.estranky.sk]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. japsonline.com [japsonline.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]

- 21. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Whitepaper: A Strategic Guide to the Deconvolution of Therapeutic Targets for N-(6-bromopyridin-2-yl)acetamide

Abstract

N-(6-bromopyridin-2-yl)acetamide emerges from a class of heterocyclic compounds, the aminopyridines, that are widely recognized as a "privileged scaffold" in modern medicinal chemistry.[1] While this specific molecule is not extensively characterized in public literature, its structural motifs are present in numerous clinically relevant agents, suggesting a high potential for novel therapeutic applications.[2][3] The critical bottleneck in translating such a promising chemical starting point into a viable drug candidate is the unambiguous identification and validation of its molecular target(s). This guide provides a comprehensive, technically-grounded strategy for the systematic deconvolution of the therapeutic targets of N-(6-bromopyridin-2-yl)acetamide. We will detail a multi-pronged workflow, integrating computational, biochemical, and cell-based methodologies to identify candidate targets, validate direct engagement, and elucidate the mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for small molecule target identification.

Introduction: The Rationale for Investigating N-(6-bromopyridin-2-yl)acetamide

N-(6-bromopyridin-2-yl)acetamide is a small molecule featuring a 2-aminopyridine core. The 2-aminopyridine moiety is a cornerstone in drug discovery, known for its ability to engage with a wide variety of biological targets through well-defined hydrogen bonding patterns and favorable physicochemical properties.[1][2] Derivatives of this scaffold have been successfully developed as kinase inhibitors, ion channel modulators, and treatments for a range of pathologies from cancer to neglected tropical diseases.[4][5][6]

The presence of a bromine atom on the pyridine ring is of particular strategic importance. It serves as a versatile chemical handle for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[7][8] However, before embarking on extensive medicinal chemistry optimization, the foundational step is to understand what protein or proteins this molecule interacts with to exert a biological effect. The process of connecting a small molecule with its direct biological targets is known as target deconvolution or target identification.[9][10] This guide outlines a logical, field-proven progression of experiments designed to achieve this goal with high scientific rigor.

A Multi-Pronged Strategy for Target Identification and Validation

No single method for target identification is foolproof. A robust strategy relies on the integration of orthogonal approaches to build a compelling, evidence-based case for a specific target. We propose a phased approach, beginning with broad, unbiased screening to generate hypotheses, followed by precise, focused assays to validate them.

Experimental Protocol: CETSA Melt Curve

-

Cell Treatment: Treat intact, cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of N-(6-bromopyridin-2-yl)acetamide for a defined period.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [11]4. Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

-

Separation: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the specific target protein in each sample using a suitable method like Western Blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement. [12]

Direct Binding Kinetics: Surface Plasmon Resonance (SPR)

To confirm a direct, physical interaction between the compound and a purified candidate protein, and to quantify the binding kinetics, Surface Plasmon Resonance (SPR) is an indispensable tool. [13][14]It is particularly powerful in fragment-based drug discovery (FBDD) for detecting the low-affinity interactions typical of initial hits. [15][16] Causality and Rationale: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. [17]A purified target protein is immobilized on the chip. A solution containing N-(6-bromopyridin-2-yl)acetamide (the "analyte") is flowed over the surface. If the compound binds to the protein, the mass at the surface increases, causing a measurable change in the refractive index (reported in Resonance Units, RU). By monitoring the RU signal over time during association and dissociation phases, one can calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD), a direct measure of binding affinity. [16] Experimental Protocol: SPR Kinetic Analysis

-

Chip Preparation: Covalently immobilize the purified recombinant candidate protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.

-

Analyte Preparation: Prepare a dilution series of N-(6-bromopyridin-2-yl)acetamide in a suitable running buffer. Accurate concentration determination is critical.

-

Binding Analysis: Inject the different concentrations of the compound over the protein and reference surfaces. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

-

Regeneration: After each cycle, inject a regeneration solution (e.g., high salt or low pH buffer) to remove any bound analyte and prepare the surface for the next injection.

-

Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and affinity (KD). A good quality, concentration-dependent binding signal that fits well to a kinetic model provides definitive proof of direct interaction. [17]

Data Synthesis and Target Prioritization

The culmination of this workflow is the integration of data from all experiments to build a conclusive argument for a primary therapeutic target.

| Method | Question Answered | Strengths | Limitations |